Ripk1-IN-9

Catalog No.
S12893496
CAS No.
M.F
C26H25FN6O2
M. Wt
472.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ripk1-IN-9

Product Name

Ripk1-IN-9

IUPAC Name

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one

Molecular Formula

C26H25FN6O2

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C26H25FN6O2/c27-19-5-6-23(35-20-3-1-2-4-20)18(11-19)15-32-9-8-22-21(25(32)34)12-17(14-29-22)16-7-10-33-24(13-16)30-26(28)31-33/h5-7,10-14,20H,1-4,8-9,15H2,(H2,28,31)

InChI Key

NFZIVWWKQSSLRB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)F)CN3CCC4=C(C3=O)C=C(C=N4)C5=CC6=NC(=NN6C=C5)N

RIPK1-IN-9 (CAS 2682889-57-0) is a highly selective, dihydronaphthyridone-based inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). For procurement and assay design, its primary value lies in its single-digit nanomolar potency, achieving an IC50 of 1.3 nM in murine L929 cells and 2.0 nM in human U937 cells . Unlike earlier-generation hydantoin-based inhibitors, RIPK1-IN-9 provides a structurally distinct scaffold with >98% HPLC purity, making it a critical reagent for isolating RIPK1-driven necroptosis and inflammatory signaling pathways without the confounding off-target liabilities typical of legacy benchmarks .

Substituting RIPK1-IN-9 with legacy baseline inhibitors, such as Necrostatin-1 (Nec-1), introduces severe assay liabilities. Nec-1 requires significantly higher working concentrations (IC50 ~182 nM) and exhibits known off-target inhibition of indoleamine 2,3-dioxygenase (IDO), which fundamentally confounds immunomodulatory and inflammatory readouts . Furthermore, utilizing less potent generic analogs necessitates higher solvent (DMSO) volumes, increasing background toxicity in sensitive cell lines like U937. Procurement of the exact dihydronaphthyridone structure of RIPK1-IN-9 ensures sub-2 nM target engagement, preserving assay reproducibility and eliminating IDO-mediated artifacts .

Sub-2 nM Cellular Potency in Murine Fibroblast Models

In standard necroptosis assays using murine L929 cells, RIPK1-IN-9 demonstrates an IC50 of 1.3 nM . In contrast, the widely used benchmark Necrostatin-1 achieves an IC50 of approximately 182 nM to 490 nM, while clinical-stage alternatives like GSK2982772 show an IC50 of ~16 nM . This represents a >10-fold potency advantage over modern alternatives and a >100-fold advantage over legacy compounds.

Evidence DimensionCellular IC50 (Necroptosis Inhibition)
Target Compound Data1.3 nM
Comparator Or BaselineNecrostatin-1 (~182 nM) / GSK2982772 (~16 nM)
Quantified Difference>10x to >100x lower IC50 requirement
ConditionsL929 cell-based assay

Enables ultra-low dosing in murine models, minimizing solvent toxicity and preventing off-target background noise in sensitive assays.

Consistent Cross-Species Translation in Human Macrophages

RIPK1-IN-9 maintains its extreme potency in human cell lines, exhibiting an IC50 of 2.0 nM in U937 monocytes/macrophages . Many generic kinase inhibitors suffer from significant potency drop-offs when transitioning from murine to human models due to subtle kinase domain variations. RIPK1-IN-9's tight sub-2 nM binding across both species ensures consistent target engagement [1].

Evidence DimensionCross-species IC50 stability
Target Compound Data2.0 nM (Human U937) vs 1.3 nM (Murine L929)
Comparator Or BaselineGeneric inhibitors with species-dependent IC50 drift
Quantified DifferenceNear-equivalent potency (Δ 0.7 nM) across species
ConditionsU937 vs L929 cellular assays

Ensures reliable translation of necroptosis inhibition from murine discovery models to human cellular validation without requiring protocol adjustments.

Elimination of IDO-Mediated Immunomodulatory Confounding

Unlike the legacy benchmark Necrostatin-1, which is a known dual inhibitor of RIPK1 and indoleamine 2,3-dioxygenase (IDO), RIPK1-IN-9's dihydronaphthyridone core provides high selectivity for RIPK1 without IDO cross-reactivity . This structural differentiation prevents the artificial alteration of tryptophan metabolism, a critical flaw when using Nec-1 in immunology studies .

Evidence DimensionOff-target IDO inhibition
Target Compound DataNo significant IDO inhibition
Comparator Or BaselineNecrostatin-1 (Dual RIPK1/IDO inhibitor)
Quantified DifferenceComplete elimination of IDO confounding
ConditionsImmunomodulatory profiling panels

Critical for immunology and oncology assays where IDO activity must remain uninhibited to accurately assess macrophage and T-cell responses.

High-Throughput Screening (HTS) for Necroptosis Modulators

Due to its sub-2 nM potency and high chemical stability (>98% HPLC purity), RIPK1-IN-9 serves as a highly reliable positive control in HTS assays evaluating novel necroptosis inhibitors in L929 or U937 cell lines, allowing for lower DMSO concentrations and tighter assay windows .

Immunomodulatory and Tumor Microenvironment Profiling

Because it lacks the IDO-inhibitory off-target effects of legacy hydantoin-based compounds like Necrostatin-1, RIPK1-IN-9 provides a highly reliable tool compound for isolating the specific role of RIPK1 in macrophage polarization and tumor immune tolerance .

Cross-Species Inflammatory Disease Modeling

With near-equivalent potency in both human (U937, IC50 = 2.0 nM) and murine (L929, IC50 = 1.3 nM) cells, this compound is highly suitable for translational research workflows moving from mouse models of inflammatory bowel disease or arthritis directly to human cell validation .

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

472.20230222 Da

Monoisotopic Mass

472.20230222 Da

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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